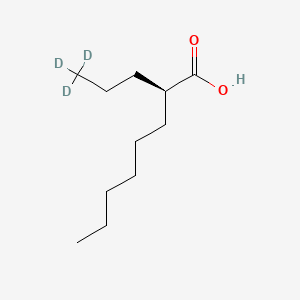

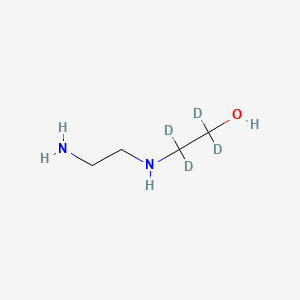

R-(-)-Arundic Acid-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

R-(-)-Arundic Acid-d3 (R-(-)-AA-d3) is a derivative of the naturally occurring compound Arundic Acid (AA). It is a chiral molecule, meaning that it has two mirror-image forms, and its 3-dimensional structure is such that it can interact with various proteins and receptors. R-(-)-AA-d3 is used in a variety of scientific research applications, including biochemical and physiological studies. It has been used to explore the structure and function of proteins and receptors, as well as to investigate the effects of drugs and other compounds on these systems.

Scientific Research Applications

Analytical Techniques in Research

A foundational aspect of scientific research involves the analytical techniques used to study compounds. For example, the ninhydrin reaction is extensively applied for the analysis of amino acids, peptides, and proteins in various scientific disciplines, demonstrating the importance of analytical chemistry in understanding compound interactions and functions (Friedman, 2004). This type of methodology could be relevant in the study of "R-(-)-Arundic Acid-d3" to determine its interaction with biological molecules.

Biotechnological Production

The biotechnological production of compounds from CO2 illustrates the intersection of environmental sustainability and scientific innovation. Research on the microbial production of poly-D-3-hydroxybutyrate from CO2 by autotrophic culture of the hydrogen-oxidizing bacterium Ralstonia eutropha highlights the potential of biotechnological approaches in the development of sustainable materials (Ishizaki, Tanaka, & Taga, 2001). Such methodologies could be adapted for studying and producing derivatives of "R-(-)-Arundic Acid-d3".

Research Portfolio Analysis

The concept of a research portfolio is crucial in science policy, emphasizing the need to manage and evaluate scientific research based on its potential societal benefits rather than solely on financial returns. This approach is relevant for the strategic planning and funding of research projects, including those related to "R-(-)-Arundic Acid-d3", to ensure they address complex societal challenges effectively (Wallace & Rafols, 2014).

properties

IUPAC Name |

(2R)-2-(3,3,3-trideuteriopropyl)octanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-3-5-6-7-9-10(8-4-2)11(12)13/h10H,3-9H2,1-2H3,(H,12,13)/t10-/m1/s1/i2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCYMCMYLORLIJX-AHTUJLEFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CC[C@H](CCCCCC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

R-(-)-Arundic Acid-d3 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7R,8S,9S,10S,13S,14S,17R)-17-ethynyl-10,17-dihydroxy-7,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B565555.png)